molecular formula C9H9BrO2 B1617096 o-Bromophenyl propionate CAS No. 23600-76-2

o-Bromophenyl propionate

Cat. No.: B1617096
CAS No.: 23600-76-2
M. Wt: 229.07 g/mol
InChI Key: CQOJLROYGSGCQQ-UHFFFAOYSA-N
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Description

o-Bromophenyl propionate is an organic compound with the molecular formula C9H9BrO2. It is an ester derived from o-bromophenol and propionic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Bromophenyl propionate can be synthesized through the esterification of o-bromophenol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: o-Bromophenyl propionate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield o-bromophenol and propionic acid in the presence of a strong acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester.

Major Products Formed:

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Reduction: The major product is o-bromophenyl alcohol.

    Hydrolysis: The products are o-bromophenol and propionic acid.

Scientific Research Applications

o-Bromophenyl propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of o-bromophenyl propionate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release o-bromophenol and propionic acid. These products can then interact with various enzymes and receptors, leading to different biological effects. The bromine atom in the compound can also participate in halogen bonding, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    o-Bromophenol: Shares the bromine substitution on the phenol ring but lacks the ester group.

    p-Bromophenyl propionate: Similar ester structure but with the bromine atom in the para position.

    m-Bromophenyl propionate: Similar ester structure but with the bromine atom in the meta position.

Uniqueness: o-Bromophenyl propionate is unique due to the specific positioning of the bromine atom and the ester group, which influences its reactivity and applications. The ortho position of the bromine atom relative to the ester group can lead to different steric and electronic effects compared to its para and meta counterparts, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

(2-bromophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOJLROYGSGCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178254
Record name Propionic acid, o-bromo-phenyl ester
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-76-2
Record name Phenol, 2-bromo-, 1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23600-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, o-bromo-phenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404318
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Record name Propionic acid, o-bromo-phenyl ester
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Record name o-bromophenyl propionate
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Record name 2-Bromophenyl propanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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